molecular formula C15H17NO4 B1294044 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate CAS No. 917562-23-3

1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate

Cat. No. B1294044
M. Wt: 275.3 g/mol
InChI Key: LFIINZZVXMUCCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl indole derivatives often involves multistep reactions starting from commercially available materials. For instance, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was synthesized through a three-step substitution reaction . Similarly, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was synthesized from di-tert-butyl dicarbonate and 2-aminobenzimidazole . These methods demonstrate the versatility of tert-butyl indole derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structures of tert-butyl indole derivatives have been characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was determined to be orthorhombic with specific unit cell parameters . The crystal structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was also obtained by solvent evaporation and X-ray diffraction . These studies provide detailed information on the molecular conformation and intermolecular interactions of these compounds.

Chemical Reactions Analysis

The reactivity of tert-butyl indole derivatives can be inferred from their functional groups and molecular structure. For instance, the presence of a dioxaborolan-2-yl group in some derivatives suggests potential for use in Suzuki-Miyaura cross-coupling reactions . The amino group in tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate indicates potential for further functionalization through reactions such as acylation or alkylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indole derivatives are influenced by their molecular structure. The tert-butyl group generally imparts steric bulk, which can affect the compound's solubility and reactivity. The indole core is a common motif in bioactive molecules, contributing to the compound's potential pharmacological properties. The crystallographic studies provide insights into the stability and solid-state properties of these compounds .

Scientific Research Applications

Medicinal Chemistry

Indole derivatives are prevalent in many synthetic drug molecules and have been used for the treatment of various disorders in the human body . They have shown potential as biologically active compounds for the treatment of cancer cells and microbes .

Pharmacology

Indole derivatives have demonstrated a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Alkaloid Synthesis

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are prevalent moieties present in selected alkaloids . The construction of indoles as a moiety in selected alkaloids has attracted the attention of the chemical community .

Precursors for Active Molecules

1H-Indole-3-carbaldehyde and its derivatives, which are related members of the indole family, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures .

Drug Discovery

The indole unit is recognized as one of the most significant moieties for drug discovery . It has attracted the attention of researchers for generations . For example, Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and also in the treatment of severe agitation in patients that have mental disorders .

Efficient Chemical Precursors

“1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate” and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and response measures in case of exposure .

Future Directions

While specific future directions for research on 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate are not available, indole derivatives are a focus of ongoing research due to their prevalence in biologically active compounds. They are often used in the synthesis of pharmaceuticals, agrochemicals, and functional materials .

properties

IUPAC Name

1-O-tert-butyl 7-O-methyl indole-1,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-8-10-6-5-7-11(12(10)16)13(17)19-4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIINZZVXMUCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649568
Record name 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate

CAS RN

917562-23-3
Record name 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate
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